N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C18H18N2O2. This compound is known for its unique structure, which includes a pyridine ring, an acetylphenyl group, and a cyclopropanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scalability and yield, would apply. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols. Substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis . Additionally, its cytotoxic effects on cancer cells may involve the disruption of cellular signaling pathways and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities, such as anti-fibrotic and cytotoxic effects.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal properties.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has shown cytotoxic activity against cancer cell lines and shares structural similarities with N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide.
Uniqueness
This compound stands out due to its unique combination of a cyclopropanecarboxamide moiety with a pyridine ring and an acetylphenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
833456-12-5 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[[6-(3-acetylphenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)14-4-2-5-15(10-14)17-7-3-6-16(20-17)11-19-18(22)13-8-9-13/h2-7,10,13H,8-9,11H2,1H3,(H,19,22) |
InChI Key |
CTKGGNOKXGKVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=N2)CNC(=O)C3CC3 |
Origin of Product |
United States |
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